molecular formula C8H15NOS B2814437 4-Thiomorpholin-4-ylbutan-2-one CAS No. 933719-83-6

4-Thiomorpholin-4-ylbutan-2-one

Cat. No.: B2814437
CAS No.: 933719-83-6
M. Wt: 173.27
InChI Key: WJPQVXZGDSEHSE-UHFFFAOYSA-N
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Description

4-Thiomorpholin-4-ylbutan-2-one is a chemical compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol It is characterized by the presence of a thiomorpholine ring attached to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholin-4-ylbutan-2-one typically involves the reaction of thiomorpholine with butanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiomorpholine, followed by nucleophilic addition to the butanone . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholin-4-ylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiomorpholin-4-ylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiomorpholin-4-ylbutan-2-one involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The butanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Thiomorpholin-4-ylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.

    4-Thiomorpholin-4-ylbutanoic acid: Contains a carboxylic acid group instead of a ketone.

    4-Thiomorpholin-4-ylbutanenitrile: Features a nitrile group instead of a ketone.

Uniqueness

4-Thiomorpholin-4-ylbutan-2-one is unique due to its specific combination of a thiomorpholine ring and a butanone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-thiomorpholin-4-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-8(10)2-3-9-4-6-11-7-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPQVXZGDSEHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933719-83-6
Record name 4-(thiomorpholin-4-yl)butan-2-one
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